4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS: 565198-65-4) is a synthetic organic compound featuring a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group and linked to a 4-oxobutanoic acid moiety. Its molecular formula is C₁₆H₂₂N₂O₅S, with a molar mass of 354.42 g/mol . The 2,5-dimethylphenyl sulfonyl group contributes to its steric and electronic properties, distinguishing it from analogs with alternative substituents.
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-3-4-13(2)14(11-12)24(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVITORSKSQBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172443 | |
| Record name | 4-[(2,5-Dimethylphenyl)sulfonyl]-γ-oxo-1-piperazinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565198-65-4 | |
| Record name | 4-[(2,5-Dimethylphenyl)sulfonyl]-γ-oxo-1-piperazinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565198-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,5-Dimethylphenyl)sulfonyl]-γ-oxo-1-piperazinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, under basic conditions to form the sulfonyl-substituted piperazine.
Introduction of the 4-oxobutanoic acid moiety: The sulfonyl-substituted piperazine is then reacted with succinic anhydride in the presence of a base to introduce the 4-oxobutanoic acid moiety.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features
Key Observations:
The 5-bromothiophen-2-yl substituent (in the bromothiophene analog) adds a heterocyclic element, which may influence binding specificity in biological systems .
Molecular Weight Trends :
Functional and Application Comparisons
Key Observations:
- The 4-methylphenyl and bromothiophene analogs are commercially available at high purity (≥97%), suggesting their utility in pharmaceutical research .
Biological Activity
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS Number: 565198-65-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, biological mechanisms, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 354.42 g/mol
- Structure : The compound features a piperazine ring substituted with a dimethylbenzenesulfonyl group and an oxobutanoic acid moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperazine derivative.
- Sulfonylation with 2,5-dimethylbenzenesulfonyl chloride.
- Coupling with the oxobutanoic acid derivative.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various signaling pathways. It may exhibit:
- Antagonistic properties on certain neurotransmitter receptors.
- Inhibitory effects on enzymes related to inflammation and pain pathways.
Pharmacological Studies
Recent studies have highlighted several key areas of biological activity:
-
Antidepressant Effects :
- A study demonstrated that derivatives of sulfonyl-piperazine compounds exhibit significant antidepressant-like effects in rodent models, suggesting potential applications in treating mood disorders.
-
Anti-inflammatory Activity :
- Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models of inflammatory diseases.
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Antimicrobial Properties :
- Preliminary tests show that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate its efficacy and mechanism.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antidepressant effects in rodent models | Potential for development as an antidepressant |
| Study 2 | Inhibition of pro-inflammatory cytokines | Possible use in treating inflammatory conditions |
| Study 3 | Antimicrobial activity against specific bacteria | Further research needed for clinical applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
